1-Hydroxychlordene epoxide

Description

Properties

IUPAC Name |

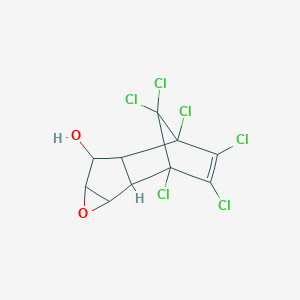

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPWMMOWKUHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24009-06-1 | |

| Record name | 1-Hydroxychlordene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Formation and Biotransformation Pathways of 1 Hydroxychlordene Epoxide

Precursor Compounds and Metabolic Origins

The genesis of 1-hydroxychlordene (B150176) epoxide is directly linked to the biotransformation of heptachlor (B41519), a process that yields its immediate precursor, 1-hydroxychlordene.

The initial step in this metabolic sequence is the conversion of heptachlor to 1-hydroxychlordene. This transformation can occur through both abiotic and biotic mechanisms. In aqueous environments and moist soils, heptachlor undergoes chemical hydrolysis to form 1-hydroxychlordene. oup.comwho.intepa.govagropages.com This abiotic hydrolysis is considered a major degradation pathway for heptachlor in aquatic systems. cdc.gov

Microbial action also plays a crucial role in this conversion. Various soil microorganisms facilitate the hydroxylation of heptachlor at its C1 position to produce 1-hydroxychlordene. nih.govresearchgate.netvulcanchem.comrsc.org For instance, the soil bacterium Raoultella ornithinolytica has been identified as capable of transforming heptachlor into 1-hydroxychlordene. rjpbcs.comresearchgate.net This hydroxylation is a key detoxification step in the metabolic breakdown of heptachlor by microorganisms. vulcanchem.com In some soil types, 1-hydroxychlordene can become a major residue, representing a significant portion of the total insecticide present after application. nih.gov

Following its formation, 1-hydroxychlordene serves as the direct precursor to 1-hydroxychlordene epoxide. This conversion is accomplished through a microbial epoxidation reaction. oup.comagropages.com Soil microorganisms metabolize 1-hydroxychlordene, adding an epoxide group across the 2 and 3 positions of the molecule to form 1-hydroxy-2,3-epoxychlordene. nih.govresearchgate.netwikipedia.orgoup.com This biotic epoxidation is a common subsequent step observed in the degradation pathways of heptachlor in various microbial systems, including both fungi and bacteria. nih.govscientific.net

Hydroxylation of Heptachlor to 1-Hydroxychlordene

Biotic Formation Mechanisms

The formation of this compound is predominantly a biological process driven by diverse microbial communities. Both fungi and bacteria have been shown to possess the enzymatic machinery necessary to carry out the required epoxidation.

Soil is a rich reservoir of microorganisms capable of metabolizing organochlorine pesticides. Studies have shown that a wide array of soil microbes can transform heptachlor and its derivatives. oup.comoup.com Specifically, soil microorganisms are responsible for the epoxidation of 1-hydroxychlordene to 1-hydroxy-2,3-epoxychlordene. oup.comcolab.ws Research involving soil isolates has demonstrated that numerous fungal and bacterial strains can perform this transformation. oup.comwho.int

White-rot fungi are particularly effective in degrading persistent organic pollutants like heptachlor.

Phlebia species

Several species within the genus Phlebia have demonstrated a significant ability to metabolize heptachlor. oup.comnih.govidexlab.com Research indicates two primary metabolic pathways for heptachlor in most Phlebia species:

Epoxidation at the C2 and C3 positions to form heptachlor epoxide. researchgate.netoup.com

Hydroxylation at the C1 position to yield 1-hydroxychlordene, which is subsequently epoxidized to form 1-hydroxy-2,3-epoxychlordene. researchgate.netoup.com

The fungus Phlebia acanthocystis has been shown to completely degrade 1-hydroxychlordene, with 1-hydroxy-2,3-epoxychlordene being a major detected metabolite. scientific.net Studies have quantified the degradation of heptachlor by various Phlebia species over a 14-day period, identifying 1-hydroxychlordene and 1-hydroxy-2,3-epoxychlordene as metabolic products. oup.comnih.govacademicjournals.org

| Fungal Species | Heptachlor Removal (%) | Metabolites Detected |

|---|---|---|

| Phlebia acanthocystis | 90% | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene |

| Phlebia brevispora | 74% | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene |

| Phlebia tremellosa | 71% | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene |

Pleurotus ostreatus

The white-rot fungus Pleurotus ostreatus (oyster mushroom) is also capable of transforming heptachlor. researchgate.net Its metabolic activity involves three initial pathways: epoxidation, reductive dechlorination, and hydrolysis. researchgate.net The hydrolysis pathway produces 1-hydroxychlordene, which can then be further metabolized. researchgate.netresearchgate.net In cultures of P. ostreatus, heptachlor was completely eliminated after 14 days, with heptachlor epoxide, chlordene (B1668713), and 1-hydroxychlordene detected as metabolites. researchgate.net

| Growth Medium | Heptachlor Elimination | Detected Metabolites |

|---|---|---|

| Low Nitrogen (LN) | ~79% | Heptachlor epoxide, 1-hydroxychlordene |

| High Nitrogen (HN) | Complete | Heptachlor epoxide, Chlordene, 1-hydroxychlordene |

| Potato Dextrose Broth (PDB) | Complete | Heptachlor epoxide, Chlordene, 1-hydroxychlordene |

Bacterial species also contribute significantly to the formation of this compound.

Novel Bacterial Strains

A novel gram-negative bacterial strain, designated "strain H," was found to degrade heptachlor through two simultaneous pathways. nih.govrsc.org One of these pathways involves the hydroxylation of heptachlor at the C1 position to form 1-hydroxychlordene, which is then followed by epoxidation and dechlorination to produce chlordene epoxide. nih.govvulcanchem.comrsc.org In this process, 1-hydroxychlordene was identified as a primary degradation product. nih.gov After 130 hours of incubation, when heptachlor degradation reached its maximum of 88.2%, the concentrations of the main metabolites were measured. nih.govrsc.org

| Metabolite | Concentration (µg/L) | Equivalent of Initial Heptachlor (%) |

|---|---|---|

| 1-hydroxychlordene | 54.2 | 18.1% |

| Heptachlor epoxide | 66.6 | 22.2% |

Over time, the concentration of 1-hydroxychlordene decreased, indicating it was being further metabolized by the bacterium. nih.gov General studies of soil microorganisms have confirmed that many bacteria and actinomycetes isolated from soil are capable of transforming heptachlor and its derivatives through epoxidation. oup.comcolab.ws Another identified bacterium, Raoultella ornithinolytica B4, has been shown to biotransform heptachlor specifically into its precursor, 1-hydroxychlordene. rjpbcs.comresearchgate.net

Fungal Biotransformation Pathways (e.g., Phlebia species, Pleurotus ostreatus)

Enzymatic Activity in Biotransformation Processes

The biotransformation of heptachlor and its metabolites is facilitated by enzymatic activities in a wide range of organisms, from microorganisms to mammals. The primary enzymatic reaction involved in the formation of epoxide derivatives, including this compound, is oxidation, often catalyzed by the mixed-function oxidase (MFO) system. nih.gov

In various organisms, heptachlor is initially metabolized into two main products: heptachlor epoxide and 1-hydroxychlordene. wikipedia.org The subsequent epoxidation of 1-hydroxychlordene leads to the formation of 1-hydroxy-2,3-epoxychlordene (also known as this compound). wikipedia.org

Research has highlighted the role of specific enzymes in these conversion processes:

Cytochrome P450 Monooxygenases: Studies on white rot fungi, such as Phlebia brevispora and Phlebia lindtneri, suggest the involvement of cytochrome P450 monooxygenases in the initial degradation of organochlorine compounds like heptachlor. oup.com In laboratory settings, liver microsomes from rats have been shown to metabolize a significant portion of heptachlor into heptachlor epoxide, a reaction characteristic of cytochrome P450 activity. inchem.org

Microbial Enzymes: Soil microorganisms play a crucial role in the transformation of heptachlor. A novel bacterial strain, designated as strain H, has been shown to degrade heptachlor through two distinct pathways. nih.gov One pathway involves the hydroxylation of heptachlor at the C1 position to form 1-hydroxychlordene, which is then subject to further epoxidation. nih.gov Various soil microorganisms can transform heptachlor through processes of epoxidation, hydrolysis, and reduction. wikipedia.orgwisdomlib.org For instance, a mixed culture of soil microorganisms was observed to convert heptachlor into metabolites including 1-hydroxychlordene and chlordene epoxide. wikipedia.org

The enzymatic conversion rates can differ significantly between species. For example, incubation of heptachlor with rat liver microsomes resulted in 85.8% metabolization to heptachlor epoxide, whereas human liver microsomes converted only 20.4% to the same metabolite, producing other derivatives like 1-hydroxy-2,3-epoxychlordene. inchem.org

Table 1: Organisms and Enzymatic Systems in Heptachlor Biotransformation

| Organism/System | Enzyme System Implicated | Metabolites Formed | Reference |

| Rats (Liver Microsomes) | Mixed-Function Oxidase / Cytochrome P450 | Heptachlor epoxide, 1-exo-hydroxychlordene epoxide | inchem.orgwho.int |

| Humans (Liver Microsomes) | Cytochrome P450 | Heptachlor epoxide, 1-hydroxy-2,3-epoxychlordene | inchem.org |

| White Rot Fungi (Phlebia sp.) | Cytochrome P450 Monooxygenase | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene | oup.com |

| Soil Microorganisms (General) | Hydrolases, Oxidases | 1-hydroxychlordene, Heptachlor epoxide, Chlordene epoxide, Ketochlordene | wikipedia.orgwisdomlib.org |

| Bacterial Strain H | Hydroxylases, Epoxidases | 1-hydroxychlordene, Heptachlor epoxide | nih.gov |

Abiotic Formation Pathways

Non-enzymatic processes, particularly in soil and water, contribute to the transformation of heptachlor and the formation of its derivatives.

Hydrolytic Conversion of Heptachlor in Aquatic and Terrestrial Systems

The primary abiotic pathway for the transformation of heptachlor in the environment is hydrolysis. This reaction is particularly significant in both aquatic and terrestrial systems, leading to the formation of 1-hydroxychlordene, a direct precursor to this compound. nih.govcdc.govcdc.govepa.gov

In Aquatic Systems:

In aquatic environments, heptachlor undergoes rapid abiotic hydrolysis to 1-hydroxychlordene. nih.govcdc.gov This initial hydrolytic step is a key part of its degradation cascade. Studies conducted in model aquatic ecosystems have demonstrated this process clearly. When ¹⁴C-labeled heptachlor was introduced into a water sample, its concentration decreased to about 10% of the initial amount within a single day. nih.govepa.gov Concurrently, the concentration of its hydrolysis product, 1-hydroxychlordene, reached its peak. nih.govepa.gov Following this abiotic hydrolysis, 1-hydroxychlordene is then typically metabolized by aquatic organisms into this compound. nih.govcdc.govcdc.govepa.gov

One study observing heptachlor in river water found that after one week, only 25% of the initial heptachlor remained, corresponding to a half-life of 3.5 days. cdc.govcdc.gov After four weeks, an equilibrium was observed where approximately 60% of the transformed heptachlor was present as 1-hydroxychlordene, and 40% had been converted to heptachlor epoxide. cdc.govcdc.gov

In Terrestrial Systems:

In soil, the abiotic hydrolysis of heptachlor to 1-hydroxychlordene is also a major transformation pathway. tandfonline.com Research on Japanese field soils identified that heptachlor degrades into 1-hydroxychlordene through an abiotic process, the extent of which appeared to be related to the soil's water content. tandfonline.com Soil surveys have confirmed that 1-hydroxychlordene is a significant residue found in soils previously treated with heptachlor, often more so than heptachlor epoxide or this compound. ca.gov This indicates that the hydrolytic conversion to 1-hydroxychlordene is a prevalent and persistent pathway in the soil environment.

Table 2: Heptachlor Transformation in a Model Aquatic Ecosystem

| Time | Heptachlor (% of total ¹⁴C) | 1-Hydroxychlordene (% of total ¹⁴C) | This compound (% of total ¹⁴C) | Reference |

| Day 1 | ~10% | 10% (Maximum) | 50% | nih.govcdc.govepa.gov |

| Day 3 | Not specified | Decreasing | 70% | nih.govcdc.govepa.gov |

| Day 13 | Not specified | Not specified | 70% (Constant) | nih.govcdc.govepa.gov |

Environmental Occurrence and Distribution of 1 Hydroxychlordene Epoxide

Detection and Quantification in Environmental Compartments

The detection of 1-hydroxychlordene (B150176) epoxide and its precursors in the environment is accomplished through advanced analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS). This method allows for the sensitive and specific identification and quantification of these compounds in complex environmental matrices.

In soil, heptachlor (B41519) can be transformed into heptachlor epoxide and 1-hydroxychlordene. who.int Soil surveys in the United States have indicated that 1-hydroxychlordene is a significant residue in soils, with smaller quantities of heptachlor epoxide and 1-hydroxychlordene epoxide also present. who.int The half-life of 1-hydroxychlordene in soil is approximately three weeks. who.int Microbial action in soil plays a crucial role in the degradation of heptachlor, leading to the formation of several metabolites, including this compound. wikipedia.orgnih.gov

Studies have shown that heptachlor and its epoxide adsorb strongly to soil and sediment particles. nih.govnih.gov This strong adsorption limits their leaching into groundwater but contributes to their persistence in the upper soil layers. epa.gov In a 1971 U.S. soil monitoring program, heptachlor was found in 4.9% of cropland soil samples, with heptachlor epoxide detected in 6.9% of the samples. epa.gov The concentrations ranged from 10 to 1,370 parts per billion (ppb) for heptachlor and up to 430 ppb for heptachlor epoxide. epa.gov

A bacterial strain, designated as strain H, has been identified to degrade heptachlor through two simultaneous pathways. One pathway involves the hydroxylation of heptachlor to 1-hydroxychlordene, which is then further transformed into chlordene (B1668713) epoxide. nih.gov The other pathway involves the epoxidation of heptachlor to heptachlor epoxide. nih.gov

| Compound | Matrix | Location | Concentration/Finding | Reference |

|---|---|---|---|---|

| 1-Hydroxychlordene | Soil | USA (5 areas) | Major residue | who.int |

| Heptachlor | Cropland Soil | USA (37 states) | 10 - 1,370 ppb (in 4.9% of samples) | epa.gov |

| Heptachlor Epoxide | Cropland Soil | USA (37 states) | Up to 430 ppb (in 6.9% of samples) | epa.gov |

| 1-Hydroxychlordene | Soil | General | Half-life of 3 weeks | who.int |

In aquatic environments, heptachlor undergoes hydrolysis to form 1-hydroxychlordene and heptachlor epoxide. nih.govcdc.gov The hydrolysis of heptachlor to 1-hydroxychlordene is a major degradation pathway. inchem.org This is followed by microbial metabolism to this compound. nih.govepa.gov In one study, after one day in a water sample, this compound constituted 50% of the total radiolabeled carbon from the initial heptachlor, increasing to 70% by day three. nih.govcdc.gov

Heptachlor and its epoxide can enter surface water and groundwater through runoff from contaminated soils. nih.gov While heptachlor itself degrades relatively quickly in water, with a half-life of about 3.5 days in one river water study, its metabolites can persist. nih.govcdc.gov Heptachlor epoxide, in particular, is more stable in water. inchem.org Due to their tendency to adsorb to sediments, the concentrations in the water column may be lower than in the sediment. nih.gov Heptachlor epoxide was detected in 49% of 809 water samples taken across the United States, with concentrations ranging up to 1 µg/L. nih.govepa.gov

| Compound | Matrix | Finding | Reference |

|---|---|---|---|

| This compound | Water | Formed from 1-hydroxychlordene; reached 70% of total 14C from heptachlor by day 3 in a model ecosystem. | nih.govcdc.gov |

| Heptachlor Epoxide | Water (U.S.) | Detected in 49% of 809 samples, with concentrations up to 1 µg/L. | nih.govepa.gov |

| Heptachlor | River Water | Half-life of 3.5 days in one study. | nih.govcdc.gov |

The presence of heptachlor and its metabolites in the atmosphere, including in air and precipitation, indicates their potential for long-range transport. nih.gov Heptachlor epoxide has been detected in rain samples in Canada at concentrations ranging from 0.03 to 1 part per trillion (ppt). nih.gov It was also found in snowpack samples in the Northwest Territories, Canada, at concentrations between 0.2 and 0.41 nanograms per liter (ng/L), suggesting atmospheric deposition far from original sources. nih.gov The volatilization of heptachlor from treated soil surfaces is a significant transport mechanism. who.int

Aquatic Systems (Surface Water, Groundwater)

Occurrence in Non-Human Biological Systems

This compound is found in various non-human biological systems as a product of the metabolism of heptachlor.

In mammals, heptachlor is readily metabolized. who.int Studies in rats and rabbits have identified several metabolites, including heptachlor epoxide and 1-hydroxychlordene. cdc.govscispace.com Further metabolism leads to the formation of 1-hydroxy-2,3-epoxychlordene. inchem.org In rats, the primary metabolites found in feces are heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene. inchem.org A hydrophilic metabolite, 1-exo-hydroxychlordene epoxide, was detected in the urine of treated rats and rabbits. who.int The metabolic pathways can differ between species; for instance, rat liver microsomes metabolize a significantly higher percentage of heptachlor to heptachlor epoxide compared to human liver microsomes. inchem.org

| Metabolite | Animal Model | Location Detected | Reference |

|---|---|---|---|

| Heptachlor epoxide | Rats, Rabbits | Tissues, Urine, Feces | who.intinchem.org |

| 1-Hydroxychlordene | Rats | Feces | inchem.org |

| 1-Hydroxy-2,3-epoxychlordene | Rats | Feces | inchem.org |

| 1-exo-Hydroxychlordene epoxide | Rats, Rabbits | Urine | who.int |

Aquatic organisms can metabolize heptachlor into various compounds. The freshwater microcrustacean Daphnia magna metabolizes heptachlor to either heptachlor epoxide or 1-hydroxychlordene. nih.govvulcanchem.com This is then further converted to other products. nih.govepa.gov Fish also demonstrate the ability to metabolize heptachlor. wiley.com Due to the lipophilic nature of heptachlor and its epoxide, they can bioaccumulate in aquatic organisms. nih.gov Heptachlor epoxide, being more persistent, shows significant biomagnification in aquatic food chains. nih.gov

Plant Uptake and Translocation Studies

The uptake of this compound by plants is intrinsically linked to the environmental presence of its parent compound, heptachlor. Studies have shown that plants can absorb heptachlor and its degradation products from the soil through their root systems. nih.govnih.gov

A key investigation into the root uptake and translocation of heptachlor and its metabolites, including 1-hydroxychlordene, was conducted on zucchini and tomato seedlings. nih.govnih.gov The plants were grown in soil that had been treated with 14C-heptachlor approximately four months prior. The results of this study provided insights into how these compounds move from the soil into and throughout the plants. nih.govnih.gov

The research indicated that the relationship between the root concentration factor and the octanol-water partition coefficient (log Pow) did not align with established theories, suggesting that plant metabolism plays a significant role in the uptake process. nih.govnih.gov A notable finding was that compounds with a lower log Pow value tended to exhibit greater mobility from the roots to the shoots. nih.govnih.gov

In the study, the concentrations of heptachlor and its metabolites were measured in the shoots and roots of both tomato and zucchini plants. The data revealed the distribution of these compounds within the plant tissues.

Table 1: Concentrations of Heptachlor and its Metabolites in Tomato and Zucchini Seedlings

| Compound | Plant | Tissue | Concentration (Bq/g fresh weight) |

|---|---|---|---|

| 1-Hydroxychlordene | Tomato | Shoots | 0.05 |

| Roots | 0.22 | ||

| Zucchini | Shoots | 0.16 | |

| Roots | 0.29 | ||

| Heptachlor | Tomato | Shoots | 0.01 |

| Roots | 0.17 | ||

| Zucchini | Shoots | 0.02 | |

| Roots | 0.19 | ||

| cis-Heptachlor epoxide | Tomato | Shoots | 0.09 |

| Roots | 0.40 | ||

| Zucchini | Shoots | 0.26 | |

| Roots | 0.50 |

Data sourced from Hayashi et al. (2018) as presented in ResearchGate. researchgate.net

While this study focused on 1-hydroxychlordene, it provides a foundational understanding of the potential behavior of its epoxide. The formation of this compound occurs through the epoxidation of 1-hydroxychlordene. nih.gov Therefore, the uptake and translocation of 1-hydroxychlordene are precursor steps to the presence and distribution of this compound within the plant.

Spatiotemporal Dynamics and Transport Phenomena

The regional and global distribution of this compound is a consequence of the widespread historical use of heptachlor as an insecticide. researchgate.net Although many countries have banned or severely restricted its use, the persistence of heptachlor and its metabolites leads to their continued presence in various environmental compartments across the globe. researchgate.netwiley.com

Heptachlor and its more stable and persistent metabolite, heptachlor epoxide, have been detected in numerous environmental surveys. ca.gov While specific monitoring data for this compound is less common, its presence can be inferred from the detection of its precursor, 1-hydroxychlordene. In aquatic systems, heptachlor rapidly hydrolyzes to form 1-hydroxychlordene, which is then metabolized to this compound. nih.gov This indicates that regions with historical or current heptachlor contamination in aquatic environments are likely to also have this compound.

Surveys of agricultural soils have shown that 1-hydroxychlordene can be a major residue, sometimes more prevalent than heptachlor epoxide. ca.gov For instance, soil surveys in the United States have identified 1-hydroxychlordene as a significant residue in several areas. ca.gov The presence of 1-hydroxychlordene in soil suggests the potential for the subsequent formation of this compound.

The physical and chemical properties of heptachlor and its metabolites, including this compound, allow for their long-range environmental transport. inchem.orgwho.intcdc.gov Heptachlor itself is prone to volatilization, and both heptachlor and the more persistent heptachlor epoxide can be transported over long distances in the atmosphere and subsequently deposited in remote regions through wet and dry deposition. inchem.orgwho.intcdc.gov

Evidence for the long-range transport of these compounds comes from their detection in remote ecosystems such as the Arctic. For example, heptachlor epoxide was found in snowpack samples in the Northwest Territories, Canada, in the mid-1980s, with no identified local sources. inchem.orgwho.int This demonstrates that these compounds can travel far from their points of origin.

The transport of 1-hydroxychlordene and its subsequent transformation to this compound is a plausible pathway for the occurrence of the epoxide in distant environments. Heptachlor released into the atmosphere can be transformed by hydroxyl radicals, and in the presence of water, such as in moist soils or atmospheric water droplets, it can hydrolyze to 1-hydroxychlordene. inchem.org This 1-hydroxychlordene can then be further transformed into this compound. inchem.org Therefore, the long-range transport of the parent compound, heptachlor, and its degradation products contributes to the global distribution of this compound.

Degradation and Transformation Mechanisms of 1 Hydroxychlordene Epoxide

Biotic Degradation Processes

Microbial Hydrolysis of the Epoxide Ring

A key biotic degradation pathway for 1-hydroxychlordene (B150176) epoxide involves the microbial hydrolysis of its epoxide ring. This reaction is a critical detoxification step, as it often leads to the formation of more polar and less toxic compounds. For instance, the white-rot fungus Phlebia acanthocystis has demonstrated the ability to hydrolyze the epoxy ring of 1-hydroxy-2,3-epoxychlordene, a compound structurally similar to 1-hydroxychlordene epoxide, to form trihydroxychlordene isomers. researchgate.net This process is also observed in the degradation of heptachlor (B41519) epoxide, a related compound, which can be hydrolyzed to heptachlor diol. academicjournals.orgnih.gov The opening of the epoxide ring by hydrolysis is a common mechanism for microbial degradation of cyclodiene pesticides. nih.gov

Hydroxylation and Further Hydroxylation Pathways (e.g., to Trihydroxychlordene Isomers)

Hydroxylation, the addition of a hydroxyl (-OH) group, is a fundamental microbial strategy for metabolizing organochlorine compounds. 1-hydroxychlordene itself is a product of the hydroxylation of heptachlor. nih.govnih.gov This initial hydroxylation can be followed by further hydroxylation reactions. For example, research has shown that 1-hydroxychlordene can be further hydroxylated to produce multiple hydroxylation products. nih.gov The white-rot fungus Phlebia acanthocystis has been shown to metabolize 1-hydroxy-2,3-epoxychlordene to two different trihydroxychlordene isomers, indicating a further hydroxylation pathway following the initial epoxidation and subsequent hydrolysis. researchgate.net This suggests that microorganisms can sequentially add hydroxyl groups, progressively increasing the polarity and water solubility of the parent compound, which generally facilitates further degradation.

Dechlorination Mechanisms

Dechlorination, the removal of chlorine atoms from a molecule, is a significant mechanism in the microbial degradation of chlorinated pesticides. While direct dechlorination of this compound is not extensively detailed, the broader degradation pathways of related chlordene (B1668713) compounds involve this crucial step. For instance, the degradation of heptachlor, the precursor to 1-hydroxychlordene, can involve dechlorination to form chlordene, which is then epoxidized to chlordene epoxide. oup.com A novel bacterial strain, designated as strain H, has been shown to degrade heptachlor through pathways that include both epoxidation and dechlorination. nih.govnih.gov This suggests that microbial consortia in the environment possess the enzymatic machinery for dechlorination, which could potentially act on this compound or its transformation products.

Interconversion to Other Chlordene Derivatives

This compound is part of a complex web of interconverting chlordene derivatives. Microbial activity can lead to the formation of several other related compounds.

1-Ketochlordene: In some metabolic pathways, 1-hydroxychlordene can be converted to 1-ketochlordene. cdc.gov This transformation represents an oxidation of the hydroxyl group.

Dihydroxydihydrochlordene: Further metabolism of 1-hydroxychlordene can lead to the formation of more hydroxylated derivatives. For instance, additional hydroxylation reactions can produce compounds like 1-chloro-2,3-dihydroxydihydrochlordene. vulcanchem.com The formation of diol compounds, such as heptachlor diol from heptachlor epoxide, is a result of the hydrolysis of the epoxide ring and represents a key detoxification step. academicjournals.orgnih.gov The white-rot fungus Phlebia acanthocystis can convert 1-hydroxy-2,3-epoxychlordene into trihydroxychlordene isomers through hydrolysis, demonstrating the formation of poly-hydroxylated derivatives. researchgate.net

The following table summarizes the interconversion of 1-hydroxychlordene to other derivatives by various microorganisms.

| Precursor Compound | Transformation Product(s) | Microorganism(s) |

| Heptachlor | 1-hydroxychlordene, Heptachlor epoxide, Chlordene epoxide | Strain H (bacterium) nih.govnih.goviwaponline.com |

| Heptachlor | 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene | Soil microorganisms oup.comcolab.ws |

| 1-hydroxychlordene | 1-hydroxy-2,3-epoxychlordene | Phlebia acanthocystis (white-rot fungus) researchgate.net |

| Heptachlor | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene | Phlebia species (white-rot fungi) oup.com |

| Heptachlor | 1-ketochlordene, 1-hydroxy-2,3-epoxychlordene | Not specified cdc.gov |

Abiotic Degradation Processes

In addition to microbial action, abiotic environmental factors, primarily sunlight, can contribute to the degradation of this compound.

Photolytic Degradation and Photo-oxidation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. While specific studies on the direct photolysis of this compound are limited, the photolytic behavior of its parent compound, heptachlor, and the related heptachlor epoxide provides insight into potential pathways. Heptachlor itself can undergo photolysis in sunlight. nih.gov Heptachlor epoxide is also susceptible to photolysis, although its rate of degradation can be influenced by the physical state of the compound and the presence of photosensitizers. nih.gov For example, the photolysis of heptachlor epoxide was significantly enhanced in the presence of potassium bromide, a photosensitizer. nih.gov

In aquatic environments, the abiotic hydrolysis of heptachlor to 1-hydroxychlordene is a major pathway, which is then followed by microbial epoxidation to form 1-hydroxy-2,3-epoxychlordene. who.int This indicates a combined abiotic and biotic degradation process. The release of heptachlor into water can also lead to its degradation through direct and photosensitized photolysis, although this is generally slower than hydrolysis. epa.gov In the atmosphere, vapor-phase heptachlor epoxide is expected to react with photochemically produced hydroxyl radicals, with an estimated half-life of 1.5 days. epa.gov This suggests that photo-oxidation can be a significant degradation route for related epoxide compounds in the air.

Hydrolytic Stability and Transformation Kinetics in Aqueous Media

In aquatic systems, the transformation of heptachlor is rapid. Studies have shown that when heptachlor is introduced to river water, its concentration decreases significantly within a week, with a reported half-life of approximately 3.5 days. cdc.govepa.gov After one day in a model aquatic ecosystem, 1-hydroxychlordene can constitute about 10% of the total carbon-14 (B1195169) labeled material from the parent heptachlor. cdc.govnih.govcdc.gov Subsequently, 1-hydroxychlordene is metabolized to this compound. nih.govcdc.gov The concentration of this compound was observed to reach 50% of the total radiolabeled carbon on day one, peaking at 70% by day three and remaining at that level until day thirteen of the experiment. cdc.govnih.gov This indicates a relatively rapid conversion of 1-hydroxychlordene to its epoxide form in aquatic environments.

The stability of this compound itself is a key factor in its environmental persistence. While the initial hydrolysis of heptachlor to 1-hydroxychlordene is a major degradation pathway, the subsequent epoxidation creates a more stable compound. who.int Some studies suggest that this compound can be further hydrolyzed, with the epoxide ring being a site for this reaction, leading to the formation of heptachlor diol and other hydroxylated metabolites. academicjournals.orgacademicjournals.orgnih.gov The white rot fungus Phlebia acanthocystis, for instance, can degrade 1-hydroxy-2,3-epoxychlordene to two trihydroxychlordene isomers through hydrolysis of the epoxy ring. scientific.net

The table below summarizes the key transformation products of heptachlor in aqueous media, leading to the formation of this compound.

| Precursor Compound | Transformation Product | Reaction Type |

| Heptachlor | 1-Hydroxychlordene | Hydrolysis |

| 1-Hydroxychlordene | 1-Hydroxy-2,3-epoxychlordene | Microbial Epoxidation |

| 1-Hydroxy-2,3-epoxychlordene | Trihydroxychlordene isomers | Hydrolysis |

Isomerization and Rearrangement Reactions

Isomerization and rearrangement reactions can play a role in the transformation of cyclodiene insecticides and their metabolites. For instance, endrin, another organochlorine pesticide, is known to isomerize to a half-cage ketone in the presence of acid through transannular cyclization. dfo-mpo.gc.ca

While specific studies detailing the isomerization and rearrangement of this compound are not extensively documented in the provided results, the general principles of such reactions in similar structures are relevant. The Payne rearrangement, for example, describes the isomerization of 2,3-epoxy alcohols to 1,2-epoxy alcohols under basic conditions, involving an inversion of configuration. wikipedia.org This type of reaction highlights the potential for structural shifts in molecules containing both epoxide and hydroxyl functional groups, such as this compound. Such rearrangements could lead to the formation of various isomers with different chemical and toxicological properties.

It has been noted that under certain conditions, such as a reaction with silver carbonate, heptachlor is converted to 1-hydroxychlordene, which serves as a confirmation method for the presence of the parent compound. dfo-mpo.gc.ca This indicates a potential for induced rearrangements under specific chemical conditions.

Factors Governing Degradation Kinetics

The rate at which this compound degrades in the environment is influenced by a combination of abiotic and biotic factors.

Environmental parameters such as pH, temperature, and moisture content significantly impact the degradation kinetics of organochlorine compounds.

pH: The degradation of heptachlor and its metabolites is pH-dependent. For instance, a bacterial strain designated as "strain H" exhibited optimal degradation activity of heptachlor at a pH range of 7.1 to 7.6. nih.goviwaponline.comrsc.org This suggests that neutral to slightly alkaline conditions may favor the microbial processes that lead to the formation and subsequent degradation of this compound.

Temperature: Temperature is a critical factor influencing microbial activity and, consequently, the biodegradation of these compounds. The optimal growth temperature for "strain H," a heptachlor-degrading bacterium, was found to be between 30 and 35°C. iwaponline.comrsc.org The degradation rate decreased sharply at temperatures above 35°C and was strongly inhibited above 40°C. iwaponline.com In general, an increase in temperature can lead to a decrease in the half-lives of these compounds due to increased volatilization and microbial metabolism. nih.gov However, the persistence of these compounds can be greater at higher humidity levels, regardless of the temperature. nih.gov

Moisture Content: Moisture is essential for the hydrolysis of heptachlor to 1-hydroxychlordene, a key step in the formation of this compound. who.intinchem.orgpic.int Therefore, moist soil conditions are expected to facilitate this initial degradation step.

The following table provides a summary of the optimal environmental conditions for the degradation of heptachlor by "strain H," which is relevant to the transformation of this compound.

| Parameter | Optimal Range/Value | Reference(s) |

| pH | 7.1 - 7.6 | nih.goviwaponline.comrsc.org |

| Temperature | 30 - 35 °C | iwaponline.comrsc.org |

The structure and activity of microbial communities are paramount in the degradation of this compound and its precursors. Various microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these compounds.

Bacterial Degradation: A novel bacterial strain, "strain H," has been shown to degrade heptachlor through pathways that produce 1-hydroxychlordene. nih.govvulcanchem.com This strain can utilize heptachlor as a carbon source and can also grow on its degradation products, including 1-hydroxychlordene and heptachlor epoxide. nih.goviwaponline.comiwaponline.com The degradation process involves a series of reactions including hydroxylation, epoxidation, and dechlorination. nih.gov In one study, the concentration of 1-hydroxychlordene produced by "strain H" decreased from 54.2 µg L⁻¹ to 8.3 µg L⁻¹ over 180 hours, indicating further degradation of this metabolite. nih.goviwaponline.comrsc.org

Fungal Degradation: White rot fungi, particularly species of the genus Phlebia, are effective in degrading heptachlor and its metabolites. academicjournals.orgacademicjournals.orgnih.govscientific.net Phlebia acanthocystis, P. brevispora, P. lindtneri, and P. aurea have been shown to remove heptachlor epoxide. academicjournals.orgacademicjournals.orgnih.govmdpi.comresearchgate.net The metabolic products from these fungal cultures include heptachlor diol and 1-hydroxy-2,3-epoxychlordene, suggesting that hydrolysis and hydroxylation are key degradation mechanisms. academicjournals.orgacademicjournals.orgnih.govmdpi.comresearchgate.net For example, Phlebia acanthocystis completely degraded 1-hydroxychlordene within 15 days of incubation, transforming it into more hydrophilic products via 1-hydroxy-2,3-epoxychlordene. scientific.net

The ability of diverse microbial communities to utilize these compounds as substrates highlights the importance of bioremediation in mitigating contamination from organochlorine pesticides.

The table below lists microorganisms known to be involved in the degradation of heptachlor and its metabolites.

| Microorganism | Compound(s) Degraded | Key Metabolic Products | Reference(s) |

| "Strain H" (bacterium) | Heptachlor, 1-Hydroxychlordene, Heptachlor epoxide | 1-Hydroxychlordene, Heptachlor epoxide, Chlordene epoxide | nih.goviwaponline.comrsc.orgvulcanchem.com |

| Phlebia acanthocystis (fungus) | 1-Hydroxychlordene, 1-Hydroxy-2,3-epoxychlordene, Heptachlor epoxide | 1-Hydroxy-2,3-epoxychlordene, Trihydroxychlordene isomers | academicjournals.orgacademicjournals.orgnih.govscientific.netmdpi.comresearchgate.net |

| Phlebia brevispora (fungus) | Heptachlor, Heptachlor epoxide | Heptachlor epoxide, 1-Hydroxychlordene, 1-Hydroxy-2,3-epoxychlordene | academicjournals.orgacademicjournals.orgnih.govmdpi.comresearchgate.net |

| Phlebia lindtneri (fungus) | Heptachlor epoxide | Heptachlor diol, 1-Hydroxy-2,3-epoxychlordene | academicjournals.orgacademicjournals.orgnih.govmdpi.comresearchgate.net |

| Phlebia aurea (fungus) | Heptachlor epoxide | Heptachlor diol, 1-Hydroxy-2,3-epoxychlordene | academicjournals.orgacademicjournals.orgnih.govmdpi.comresearchgate.net |

Analytical Methodologies for 1 Hydroxychlordene Epoxide Research

Sample Preparation and Extraction Techniques

The initial and often critical step in the analysis of 1-Hydroxychlordene (B150176) epoxide is its extraction from the sample matrix and the removal of interfering substances. The choice of method depends heavily on the type of sample being analyzed, such as soil, water, or biological tissues.

For solid samples like soil and sediment, common extraction techniques include Soxhlet extraction , ultrasonic extraction , and pressurized fluid extraction (PFE) . epa.gov A mixture of hexane (B92381) and acetone (B3395972) is frequently used as the extraction solvent. epa.gov For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) are standard procedures. epa.govresearchgate.net SPE, in particular, offers the advantage of using less solvent and can provide a more concentrated, cleaner extract.

Biological samples, such as adipose tissue or serum, present a greater challenge due to their high lipid content. Extraction often begins with homogenization and is followed by solvent extraction using acetonitrile (B52724) or other polar solvents to separate the pesticides from the fats. iarc.frnih.gov A subsequent partitioning step with a nonpolar solvent like petroleum ether is used to isolate the analytes. iarc.frnih.gov

Following the initial extraction, a "cleanup" step is almost always required to remove co-extracted compounds that could interfere with the analysis. Adsorption chromatography using materials like Florisil or silica (B1680970) gel is a widely employed cleanup technique. epa.goviarc.frnih.gov The extract is passed through a column packed with the adsorbent, which retains interfering polar compounds while allowing the less polar 1-Hydroxychlordene epoxide to pass through. Gel-permeation chromatography (GPC) is another effective cleanup method, particularly for fatty samples, as it separates the pesticide molecules from the larger lipid molecules based on size. iarc.frnih.govusda.gov

Table 1: Common Sample Preparation Techniques

| Technique | Matrix | Description | Common Solvents |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment | Continuous solid-liquid extraction | Hexane/Acetone |

| Ultrasonic Extraction | Soil, Sediment | Uses ultrasonic waves to enhance extraction | Hexane/Acetone |

| Liquid-Liquid Extraction | Water | Partitioning between the aqueous sample and an immiscible solvent | Dichloromethane, Hexane |

| Solid-Phase Extraction | Water | Analyte is adsorbed onto a solid phase from the liquid sample and then eluted | Methanol, Dichloromethane |

| Gel-Permeation Chromatography | Adipose Tissue, Fatty Foods | Size-exclusion cleanup to remove large lipid molecules | Ethyl Acetate/Cyclopentane |

| Florisil Column Cleanup | Various Extracts | Adsorption chromatography to remove polar interferences | Petroleum Ether, Diethyl Ether |

Chromatographic Separation Methods

Once a clean extract is obtained, chromatographic methods are employed to separate this compound from other compounds in the mixture before detection.

Gas chromatography with an electron capture detector (GC/ECD) is a highly sensitive and selective method for the analysis of halogenated organic compounds like this compound. iarc.frnih.gov The ECD is particularly responsive to electronegative atoms such as chlorine, making it an ideal detector for chlorinated pesticides. who.int

In this method, the sample extract is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates the different compounds based on their boiling points and affinities for the phase. Because of its polarity, this compound would have a distinct retention time on a given column compared to its parent compounds or other metabolites. While highly sensitive, a limitation of GC/ECD is that it provides limited structural information, and confirmation of the compound's identity often requires a secondary method. iarc.frdss.go.th

Gas chromatography-mass spectrometry (GC/MS) is the gold standard for the confirmation and quantification of this compound. vulcanchem.com It couples the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. After the compounds are separated by the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for unambiguous identification.

For quantitative analysis, GC/MS is often operated in the selected ion monitoring (SIM) mode. researchgate.net In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases the sensitivity and reduces the interference from matrix background. Research on the related compound heptachlor (B41519) epoxide shows that ions such as m/z 386 and 388 are monitored for its identification. dss.go.th Similar characteristic ions would be selected for the specific analysis of this compound. The use of tandem mass spectrometry (GC/MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for complex matrices. usda.gov

Table 2: Chromatographic Methods for Analysis

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| GC/ECD | Separation by GC, detection of electronegative compounds by ECD. | High sensitivity to halogenated compounds. | Limited structural information for confirmation. |

| GC/MS | Separation by GC, identification and quantification by mass spectrometry. | Provides definitive identification and accurate quantification. | Can be less sensitive in full-scan mode compared to ECD. |

Gas Chromatography with Electron Capture Detection (GC/ECD)

Method Validation and Quality Assurance in Environmental Analysis

The reliable analysis of this compound in environmental matrices necessitates rigorous method validation and the implementation of robust quality assurance and quality control (QA/QC) protocols. These measures are essential to ensure that the data generated are accurate, precise, and comparable across different laboratories and studies. epa.govepa.gov

Method validation involves establishing a set of performance characteristics for an analytical procedure, demonstrating its suitability for its intended purpose. Key validation parameters for the analysis of this compound include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.

Linearity defines the ability of the method to produce test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve. For the analysis of organochlorine pesticides like this compound, a correlation coefficient greater than 0.99 is generally considered acceptable. researchgate.net

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. d-nb.info These limits are crucial for assessing the method's sensitivity, particularly when analyzing trace levels of this compound in environmental samples. researchgate.netd-nb.info There are various methods to determine LOD and LOQ, including signal-to-noise ratios and calculations based on the standard deviation of the blank. d-nb.info

Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. Precision describes the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). For environmental analysis of pesticides, recovery rates between 50% and 150% with an RSD of less than or equal to 20% are often considered acceptable. d-nb.info

Recovery studies are performed by adding a known amount of this compound (spiking) to a blank environmental matrix (e.g., water, soil) and analyzing the sample. The percentage of the spiked analyte that is detected by the analytical method determines the recovery.

The following table provides a summary of typical method validation parameters for the analysis of organochlorine pesticides, including metabolites like this compound, in environmental samples.

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration. |

| Limit of Detection (LOD) | Method-dependent; typically in the low ng/L or µg/kg range | The lowest concentration at which the analyte can be detected. researchgate.netnih.gov |

| Limit of Quantification (LOQ) | Method-dependent; typically in the low ng/L or µg/kg range | The lowest concentration at which the analyte can be accurately quantified. d-nb.infonih.gov |

| Accuracy (Recovery) | 70-130% | Ensures the measured value is close to the true value. |

| Precision (RSD) | < 20% | Ensures the repeatability of the measurements. |

Quality Assurance and Quality Control (QA/QC) procedures are integral to the entire analytical process, from sample collection to data reporting. These procedures are designed to monitor and control the quality of the analytical data. Key QA/QC elements include:

Method Blanks: These are analyte-free matrices that are carried through the entire analytical procedure to check for contamination from reagents, glassware, or the instrument. epa.gov

Spiked Samples (Matrix Spikes): A known amount of the analyte is added to an actual environmental sample to assess the method's performance in a complex matrix and to check for matrix effects.

Certified Reference Materials (CRMs): These are materials with a certified concentration of the analyte of interest. They are used to verify the accuracy of the analytical method. who.int

Inter-laboratory Comparisons: Participating in proficiency testing schemes or inter-laboratory comparisons helps to assess the laboratory's performance against other laboratories and ensures the comparability of results. nih.govgulfmet.org

The use of uniform chemical methodology that has been subjected to collaborative studies is crucial for ensuring that analytical results can be correlated and directly compared between laboratories. epa.gov

Advanced Research Trajectories in 1 Hydroxychlordene Epoxide Studies

Elucidation of Molecular Mechanisms in Biotransformation

The biotransformation of 1-hydroxychlordene (B150176) epoxide, a metabolite of the organochlorine pesticide chlordane (B41520), is a critical area of research for understanding its environmental persistence and potential for detoxification. Investigations into the molecular mechanisms driving its degradation have centered on identifying the enzymes and microbial communities responsible for its breakdown.

Characterization of Enzymes Involved in Epoxide Metabolism

The breakdown of 1-hydroxychlordene epoxide and its precursors involves a variety of enzymatic reactions, primarily catalyzed by microorganisms. These enzymes facilitate processes such as hydroxylation, epoxidation, dechlorination, and hydrolysis. rsc.orgnih.govresearchgate.net

White-rot fungi, such as various species of Phlebia and Pleurotus ostreatus, have demonstrated significant capabilities in metabolizing chlordane and its derivatives. researchgate.netoup.com These fungi utilize a suite of extracellular enzymes, including lignin (B12514952) peroxidases and manganese peroxidases, which are known for their ability to degrade a wide range of persistent organic pollutants. rsc.orgnih.govmdpi.com For instance, Phlebia lindtneri can transform the recalcitrant chlordane metabolite, oxychlordane, into a hydroxylated product. Similarly, Phlebia species can convert heptachlor (B41519) epoxide, a related compound, into heptachlor diol and 1-hydroxy-2,3-epoxychlordene, indicating that hydrolysis and hydroxylation are key reactions in the breakdown of the epoxide ring. oup.comacademicjournals.orgacademicjournals.org

Bacterial enzymes also play a crucial role. A novel bacterial strain, designated as "strain H," has been shown to degrade heptachlor, a precursor to 1-hydroxychlordene, through pathways involving monooxygenases and peroxidases. rsc.orgnih.gov These enzymes catalyze the initial hydroxylation of heptachlor to form 1-hydroxychlordene, which can then be further metabolized. rsc.orgnih.govvulcanchem.com The degradation of 1-hydroxychlordene and heptachlor epoxide by this strain suggests that it possesses enzymes capable of further breaking down these metabolites. nih.goviwaponline.com Other bacterial genera, including Streptomyces, have also been identified as capable of degrading chlordane, indicating the widespread nature of these enzymatic capabilities in the microbial world. researchgate.netconicet.gov.arresearchgate.net

The primary enzymatic reactions involved in the metabolism of this compound and related compounds include:

Hydroxylation: The introduction of a hydroxyl (-OH) group, a common initial step in the degradation of chlorinated hydrocarbons. rsc.org

Epoxidation: The formation of an epoxide ring, which can subsequently be a target for further enzymatic attack. rsc.orgresearchgate.netoup.com

Dechlorination: The removal of chlorine atoms, which often reduces the toxicity of the compound. rsc.orgnih.gov

Hydrolysis: The breaking of chemical bonds by the addition of water, particularly important for opening the epoxide ring. nih.govoup.commdpi.com

Table 1: Enzymes and Microorganisms in the Biotransformation of Chlordane Metabolites

| Enzyme/Enzyme Class | Microorganism(s) | Reaction Catalyzed | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Monooxygenase | Bacterial strain H | Hydroxylation, Epoxidation | Heptachlor | 1-Hydroxychlordene, Heptachlor epoxide |

| Peroxidase | Bacterial strain H, White-rot fungi | Oxidative degradation | Chlorinated pollutants | Various metabolites |

| Ligninolytic Enzymes (e.g., Lignin Peroxidase) | Phlebia spp., Pleurotus ostreatus | Oxidative degradation | Chlordane, Heptachlor | Hydroxylated products, Epoxides |

| Hydrolase | Phlebia spp., Bacterial strain H | Hydrolysis of epoxide ring | Heptachlor epoxide | Heptachlor diol |

| Dehalogenase | Various bacteria (e.g., Dehalococcoides) | Reductive dechlorination | Chlorinated compounds | Less chlorinated intermediates |

Genetic and Genomic Approaches to Microbial Degradation Capabilities

Understanding the genetic basis of microbial degradation is essential for harnessing these organisms for bioremediation. Modern molecular techniques, including metagenomics and whole-genome sequencing, are being employed to identify the specific genes and metabolic pathways responsible for the breakdown of compounds like this compound. academicjournals.org

Research has shown that many of the catabolic genes responsible for pesticide degradation are located on mobile genetic elements such as plasmids and transposons. academicjournals.org This allows for horizontal gene transfer within microbial communities, facilitating the spread of degradation capabilities. For example, the lin genes, responsible for the degradation of lindane (another organochlorine pesticide), have been identified in several Sphingobium species and are crucial for its metabolism. academicjournals.org

Genomic identification of bacteria capable of degrading epoxy resins, which share the characteristic epoxide ring with this compound, has been achieved through 16S rRNA gene sequencing. mdpi.com This technique has been used to identify species like Rhodococcus rhodochrous and Ochrobactrum anthropi that can utilize epoxy as a sole carbon source. mdpi.com Such approaches can be applied to isolate and characterize novel microorganisms with the ability to degrade this compound from contaminated environments.

Future research in this area will likely focus on:

Metagenomic analysis of soil and sediment from chlordane-contaminated sites to uncover novel degradation genes and pathways.

Transcriptomics and proteomics to study the expression of degradation-related genes and enzymes in response to the presence of this compound.

Genetic engineering of microorganisms to enhance their degradation efficiency and create specialized strains for bioremediation.

Predictive Modeling of Environmental Fate

Predictive modeling is a powerful tool for understanding and forecasting the environmental behavior of contaminants like this compound. These models integrate physical, chemical, and biological processes to simulate the transport, transformation, and persistence of substances in various environmental compartments.

Kinetic Models of Degradation and Formation

Kinetic models are used to describe the rates of chemical reactions, including the formation and degradation of this compound. mdpi.com These models are essential for predicting the persistence of the compound in the environment.

Studies on the degradation of heptachlor, a precursor to this compound, in soil have utilized double first-order in parallel (DFOP) kinetic models. tandfonline.com This type of model can account for multiple degradation pathways occurring simultaneously, such as the biotic conversion to heptachlor epoxide and the abiotic formation of 1-hydroxychlordene. tandfonline.com The degradation of heptachlor and the formation of its metabolites can often be described by first-order kinetics, where the rate of reaction is proportional to the concentration of the reactant. iwaponline.com

For instance, in a study on Japanese field soils, the degradation of heptachlor was modeled, and rate constants for its conversion to various products were determined. tandfonline.com The formation of 1-hydroxychlordene was found to be influenced by soil water content, highlighting the importance of environmental factors in these kinetic models. tandfonline.com The half-life of heptachlor in aquatic systems has been estimated to be between 1 and 3 days for hydrolysis, a key process in the formation of 1-hydroxychlordene. epa.gov

Multi-Compartment Environmental Transport Models

For chlordane and its metabolites, these models consider processes like volatilization from soil and water surfaces, atmospheric transport, deposition (both wet and dry), and partitioning between different environmental phases. cdc.govnih.gov For example, chlordane is known to volatilize from soil, with the rate depending on factors like soil type, moisture, and temperature. nih.gov In the atmosphere, it exists predominantly in the vapor phase and can undergo long-range transport. cdc.gov

Multi-compartment models have been used to estimate the flux of organochlorine compounds across the Himalayas, demonstrating how these pollutants can be transported to remote regions. acs.org For this compound, such models would need to incorporate its formation from parent compounds like heptachlor and chlordane, its partitioning behavior (influenced by its moderate water solubility), and its degradation rates in different compartments. vulcanchem.com The EPA's EXAMS model has been used to estimate the volatilization half-life of chlordane from aquatic systems. nih.gov Similar modeling efforts are needed for its metabolites to fully understand their environmental fate.

Strategies for Environmental Remediation and Bioremediation

Given the persistence and potential toxicity of chlordane and its metabolites, developing effective remediation strategies is a priority. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising and environmentally friendly approach. eeer.org

Several microorganisms have been identified with the potential for chlordane bioremediation. White-rot fungi, such as Phlebia and Pleurotus species, have shown a remarkable ability to degrade chlordane and its epoxide metabolites. oup.com These fungi can transform chlordane into more hydrophilic and less toxic compounds.

Bacterial strains, including Streptomyces and the novel "strain H," are also effective degraders. rsc.orgnih.govresearchgate.net Streptomyces species have been shown to remove a high percentage of chlordane from liquid cultures and soil. conicet.gov.arresearchgate.netnih.gov The use of microbial consortia, where multiple species work synergistically, can enhance the efficiency of degradation. mdpi.com

Bioremediation strategies can be broadly categorized as:

Bioaugmentation: The introduction of specific, highly effective microbial strains or consortia to a contaminated site to enhance the degradation of the target pollutant. dlsu.edu.ph A study using Acinetobacter baumannii and Acinetobacter lwoffii in a biofilm resulted in a 99% reduction in chlordane concentration in soil within 30 days. dlsu.edu.ph

Biostimulation: The modification of the environment at a contaminated site to stimulate the activity of indigenous microorganisms capable of degrading the pollutant. This can involve the addition of nutrients or electron acceptors. dlsu.edu.ph

Phytoremediation: The use of plants to remove, degrade, or contain contaminants. The interaction between plants and rhizosphere microorganisms can be synergistic, enhancing the breakdown of pollutants in the soil. mdpi.com

The success of bioremediation depends on various factors, including the type of soil, the presence of other contaminants, and environmental conditions such as pH and temperature. nih.gov For example, the removal of chlordane by a Streptomyces consortium was found to be influenced by soil texture. nih.gov Further research is needed to optimize these strategies for the effective in-situ remediation of sites contaminated with this compound and its parent compounds.

Optimization of Fungal and Bacterial Degradation Processes

The bioremediation of this compound, a metabolite of the persistent organochlorine pesticide heptachlor, is a critical area of environmental research. The optimization of degradation processes using fungi and bacteria offers a promising and cost-effective strategy for the cleanup of contaminated sites. academicjournals.org This involves not only identifying capable microbial strains but also fine-tuning the environmental and nutritional conditions to maximize their metabolic activity.

Fungal Degradation:

White-rot fungi, particularly from the genus Phlebia, have demonstrated a notable capacity for degrading both heptachlor and its more recalcitrant metabolite, heptachlor epoxide. nih.gov Studies have shown that these fungi utilize powerful extracellular enzymes, such as peroxidases, to break down complex organic molecules. academicjournals.org The degradation of heptachlor by several Phlebia species often results in the formation of heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene as metabolic products. academicjournals.orgnih.govacademicjournals.org

Further research has focused on the direct degradation of the epoxide form. Several Phlebia species have been shown to directly metabolize heptachlor epoxide. For instance, after a 14-day incubation period, Phlebia acanthocystis, P. brevispora, Phlebia lindtneri, and Phlebia aurea were able to remove approximately 16%, 16%, 22%, and 25% of heptachlor epoxide, respectively. nih.govacademicjournals.org The metabolic process involves hydrolysis of the epoxide ring and hydroxylation, leading to the formation of heptachlor diol and 1-hydroxy-2,3-epoxychlordene. nih.govacademicjournals.orgmdpi.com Another fungus, Pleurotus ostreatus, was found to degrade about 32% of heptachlor epoxide over a 28-day period, with heptachlor diol being the identified metabolite. researchgate.net The use of spent mushroom waste (SMW) from Pleurotus ostreatus has also been explored, showing a 26% degradation of heptachlor epoxide in 28 days, indicating a potential for practical application in bioremediation. researchgate.net

Optimization of fungal degradation is influenced by several key environmental parameters. Factors such as temperature, pH, water potential, and the availability of essential nutrients are crucial for the metabolic activity of the microorganisms and the efficiency of their enzymatic systems. academicjournals.org However, the low solubility and high hydrophobicity of compounds like this compound can present challenges to enzymatic degradation, making process optimization essential. mdpi.com

Fungal Degradation of Heptachlor Epoxide

| Fungal Species | % Degradation | Incubation Time (days) | Metabolites Detected |

|---|---|---|---|

| Phlebia aurea | 25% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |

| Phlebia lindtneri | 22% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |

| Phlebia acanthocystis | 16% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |

| Phlebia brevispora | 16% | 14 | Heptachlor diol, 1-hydroxy-2,3-epoxychlordene |

| Pleurotus ostreatus | 32% | 28 | Heptachlor diol |

Bacterial Degradation:

Research into bacterial degradation has identified specific strains with the ability to break down heptachlor and its metabolites. A novel bacterium, designated as "Strain H" and identified as a Gram-negative rod, has shown the capability to use heptachlor and its degradation products, including 1-hydroxychlordene and heptachlor epoxide, as a carbon source. iwaponline.comnih.gov This strain degrades heptachlor through pathways that produce these compounds as intermediates. nih.govvulcanchem.com

Crucially, Strain H demonstrates the ability to further degrade these intermediates. iwaponline.comnih.gov Time-course studies have shown a progressive decrease in the concentrations of both 1-hydroxychlordene and heptachlor epoxide. For example, over a 180-hour period, the concentration of 1-hydroxychlordene was reduced to 8.3 µg/L, and heptachlor epoxide was reduced to 17.2 µg/L, from initial concentrations of 54.2 µg/L and 66.6 µg/L, respectively. iwaponline.comnih.gov This degradation is attributed to the activity of both intracellular (e.g., monooxygenase) and extracellular (e.g., peroxidase) enzymes produced by the bacterium. iwaponline.comnih.gov The degradation mechanism involves a series of reactions including hydroxylation, epoxidation, and dechlorination. nih.gov

Optimization studies for Strain H have identified key conditions for maximizing its degradative efficacy. The optimal pH for its growth and activity is in the range of 7.1 to 7.6. iwaponline.com Furthermore, the degradation process is enhanced by the presence of additional carbon sources, a phenomenon known as co-metabolism. iwaponline.com Under optimized conditions, including a temperature of 30 ± 0.5°C and an inoculation volume of 20%, Strain H achieved over 88% degradation of the parent compound, heptachlor, within 130 hours. iwaponline.comnih.gov The concept of synergistic degradation by bacterial consortia is also being explored, as research on other epoxy compounds has shown that co-cultures of bacteria like Rhodococcus rhodochrous and Ochrobactrum anthropi can be more effective than single strains. nih.gov

Degradation of Heptachlor Metabolites by Strain H

| Time (hours) | 1-Hydroxychlordene (µg/L) | Heptachlor Epoxide (µg/L) |

|---|---|---|

| 0 | 54.2 | 66.6 |

Table of Compounds

| Compound Name |

|---|

| 1-Hydroxychlordene |

| This compound |

| 1-hydroxy-2,3-epoxychlordene |

| Chlordene (B1668713) epoxide |

| Heptachlor |

| Heptachlor diol |

Q & A

What analytical methods are recommended for detecting and quantifying 1-Hydroxychlordene epoxide in environmental matrices?

Basic Question

To quantify this compound in soil or sediment, use gas chromatography-mass spectrometry (GC-MS) paired with extraction methods like acetic acid or aqueous extraction. The compound’s hydrophobicity (Log Pow = 3.30) necessitates organic solvents for efficient recovery. For example, acetic acid extraction yielded 8.83 μg eq./kg dry soil, while aqueous extraction recovered 0.09 μg eq./kg, highlighting solvent-dependent efficiency . Validate methods with internal standards to account for matrix effects and ensure sensitivity at trace concentrations.

How do the physicochemical properties of this compound influence its environmental partitioning and bioavailability?

Basic Question

this compound’s lower Log Pow (3.30) compared to its precursors (e.g., Heptachlor: 4.62) reduces its affinity for organic matter, increasing its mobility in aqueous systems. This property correlates with its AW ratio (98), indicating moderate partitioning into water. These traits suggest higher bioavailability for microbial degradation but also potential groundwater contamination risks . Researchers should prioritize soil-water partitioning studies to model its transport in ecosystems.

What experimental designs are optimal for studying the enzymatic degradation of this compound by white-rot fungi?

Advanced Question

Use liquid cultures of Pleurotus ostreatus in high-nitrogen media to simulate degradation. Monitor metabolites (e.g., Heptachlor epoxide, Chlordene) via GC-MS over 14–28 days. In controlled studies, P. ostreatus achieved 89% Heptachlor degradation in soil, with this compound as a transient intermediate . Include sterile and non-sterile soil controls to distinguish biotic vs. abiotic degradation pathways. Optimize fungal inoculum density and carbon sources (e.g., lignocellulosic waste) to enhance enzyme activity.

How can Response Surface Methodology (RSM) improve the synthesis or degradation efficiency of this compound?

Advanced Question

Apply RSM with Box-Behnken Design (BBD) to optimize reaction variables (e.g., pH, temperature, substrate concentration). For example, in epoxide synthesis, RSM can model interactions between sodium hydroxide and epoxide precursors to maximize yield . Use ANOVA to identify significant factors and derive quadratic models for predictive scaling. This approach reduces experimental runs while achieving >70% reaction efficiency in solvent-free systems .

What are the key challenges in resolving contradictory data on this compound’s persistence vs. biodegradability?

Advanced Question

Discrepancies arise from varying experimental conditions (e.g., microbial consortia, redox states). For instance, Pleurotus ostreatus degrades this compound in soil, but abiotic hydrolysis dominates in sterile environments . Address contradictions by standardizing test systems (e.g., OECD guidelines) and using isotopically labeled tracers (e.g., <sup>14</sup>C) to track mineralization pathways. Cross-validate results with multiple analytical techniques (e.g., LC-MS/MS, NMR) to confirm metabolite identities .

How can researchers mitigate peroxidation risks when handling this compound in laboratory settings?

Methodological Guidance

Test for peroxides using iodide-based methods or commercial test strips before use, especially if stored long-term. Follow EH&S protocols: store under inert gas (e.g., N2), limit container headspace, and dispose of expired stocks promptly . If peroxide levels exceed 10 ppm, deactivate with reducing agents (e.g., FeSO4) under fume hood conditions .

What biomarkers are validated for assessing human or ecological exposure to this compound?

Advanced Question

Current biomarkers include urinary metabolites like hydroxylated derivatives, but specificity remains limited. ATSDR recommends developing monoclonal antibodies or molecularly imprinted polymers (MIPs) for selective detection in biological matrices . Pair these with high-resolution mass spectrometry (HRMS) to distinguish this compound from structurally similar organochlorines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.